molecular formula C9H14O2 B143563 Methyl bicyclo[4.1.0]heptane-1-carboxylate CAS No. 132903-60-7

Methyl bicyclo[4.1.0]heptane-1-carboxylate

Cat. No. B143563
M. Wt: 154.21 g/mol
InChI Key: TWGWPYRHWOFFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl bicyclo[4.1.0]heptane-1-carboxylate is a chemical compound that is widely used in scientific research. It is a bicyclic ester that is commonly used as a building block for the synthesis of various organic compounds. The compound has a unique structure that makes it an important tool in the study of organic chemistry.

Mechanism Of Action

The mechanism of action of methyl bicyclo[4.1.0]heptane-1-carboxylate is not well understood. However, it is believed that the compound acts as a nucleophile in organic chemical reactions. The unique structure of the compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry research.

Biochemical And Physiological Effects

Methyl bicyclo[4.1.0]heptane-1-carboxylate does not have any known biochemical or physiological effects. The compound is primarily used in scientific research and is not intended for human consumption.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl bicyclo[4.1.0]heptane-1-carboxylate in lab experiments is its unique structure and reactivity. The compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool in organic chemistry research. However, one of the limitations of using the compound is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research involving methyl bicyclo[4.1.0]heptane-1-carboxylate. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of the compound's potential as a reagent in new organic chemical reactions. Additionally, the compound may have potential applications in the development of new drugs and materials.

Synthesis Methods

The synthesis of methyl bicyclo[4.1.0]heptane-1-carboxylate can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methanol to yield methyl bicyclo[4.1.0]heptane-1-carboxylate.

Scientific Research Applications

Methyl bicyclo[4.1.0]heptane-1-carboxylate is widely used in scientific research due to its unique structure and reactivity. It is commonly used as a building block for the synthesis of various organic compounds. The compound is also used as a reagent in organic chemical reactions, such as Diels-Alder reactions and ring-opening reactions.

properties

CAS RN

132903-60-7

Product Name

Methyl bicyclo[4.1.0]heptane-1-carboxylate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl bicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-11-8(10)9-5-3-2-4-7(9)6-9/h7H,2-6H2,1H3

InChI Key

TWGWPYRHWOFFAB-UHFFFAOYSA-N

SMILES

COC(=O)C12CCCCC1C2

Canonical SMILES

COC(=O)C12CCCCC1C2

synonyms

Bicyclo[4.1.0]heptane-1-carboxylic acid, methyl ester, (-)- (9CI)

Origin of Product

United States

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